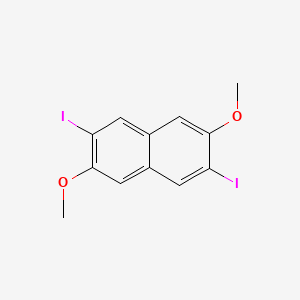

2,6-Diiodo-3,7-dimethoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10I2O2 |

|---|---|

Molecular Weight |

440.01 g/mol |

IUPAC Name |

2,6-diiodo-3,7-dimethoxynaphthalene |

InChI |

InChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3 |

InChI Key |

ZVSMHHDPCWARBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1I)OC)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,6 Diiodo 3,7 Dimethoxynaphthalene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment

The substitution pattern of 2,6-Diiodo-3,7-dimethoxynaphthalene results in a highly symmetrical molecule. This symmetry is reflected in its ¹H and ¹³C NMR spectra, where chemically equivalent nuclei give rise to a reduced number of signals.

The ¹H NMR spectrum is anticipated to show three distinct signals: a singlet for the methoxy (B1213986) protons and two singlets for the aromatic protons. The iodine and methoxy substituents are located on different rings of the naphthalene (B1677914) system. The protons at the 1, 5, 4, and 8 positions are chemically equivalent in pairs due to the molecule's symmetry. The protons at positions 1 and 5 would be adjacent to an iodine atom, while the protons at 4 and 8 would be adjacent to a methoxy group. This would result in two distinct singlets for the aromatic protons.

For comparison, the precursor 2,6-dimethoxynaphthalene (B181337) exhibits signals for the aromatic protons as a doublet and a doublet of doublets, and a singlet for the methoxy protons. The introduction of iodine atoms at the 2 and 6 positions would significantly alter the chemical shifts of the neighboring protons due to iodine's inductive and anisotropic effects.

The ¹³C NMR spectrum is expected to display six signals for the ten carbon atoms of the naphthalene core, again due to symmetry, and one signal for the two equivalent methoxy carbons. The carbons bearing the iodine atoms (C-2 and C-6) would experience a significant upfield shift due to the heavy atom effect. The carbons attached to the methoxy groups (C-3 and C-7) would show a downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1, H-5 | Singlet | - |

| H-4, H-8 | Singlet | - |

| -OCH₃ | Singlet | ~56 |

| C-1, C-5 | - | ~105-110 |

| C-2, C-6 | - | ~90-95 |

| C-3, C-7 | - | ~155-160 |

| C-4, C-8 | - | ~128-132 |

| C-4a, C-8a | - | ~125-130 |

| C-9, C-10 | - | ~115-120 |

Note: The predicted chemical shifts are estimations based on known substituent effects on the naphthalene ring system. Actual experimental values may vary.

Multi-Nuclear NMR for Heteroatom-Containing Derivatives (e.g., ¹⁹F, ³¹P)

While no literature is available on ¹⁹F or ³¹P NMR studies of derivatives of this compound, these techniques would be invaluable for characterizing compounds where the iodo or methoxy groups are replaced by fluorine- or phosphorus-containing moieties.

For a hypothetical derivative, such as one containing a trifluoromethyl (-CF₃) group, ¹⁹F NMR would provide a distinct signal whose chemical shift would be highly sensitive to the electronic environment of the naphthalene ring. Similarly, the introduction of a phosphonate (B1237965) ester group would allow for ³¹P NMR analysis, offering insights into the bonding and electronic structure around the phosphorus atom. These multi-nuclear NMR techniques are powerful tools for confirming the successful incorporation of these heteroatoms and for studying their electronic influence on the aromatic system.

NMR for Conformational Studies and Intermolecular Interaction Analysis

The planarity of the naphthalene ring can be distorted by bulky substituents at the peri-positions (1,8 or 4,5). In this compound, the substituents are not in peri-positions, so significant ring distortion is not expected. However, the bulky iodine atoms and the methoxy groups can influence the preferred conformation of the molecule in solution and in the solid state.

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study through-space interactions between protons. For instance, NOESY could reveal interactions between the methoxy protons and the aromatic protons on the same ring, providing information about the preferred orientation of the methoxy groups relative to the naphthalene plane.

Furthermore, NMR can be used to study intermolecular interactions. Changes in chemical shifts upon variation of concentration or solvent can indicate the presence of aggregation or specific solvent-solute interactions. For instance, π-π stacking interactions between naphthalene rings in concentrated solutions would likely lead to upfield shifts in the aromatic proton signals.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational modes of molecules and the transitions between electronic energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C-O stretching (aryl-alkyl ether): Strong bands are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring system.

C-I stretching: A weak to medium intensity band is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1050 | Strong |

These expected peaks would allow for the confirmation of the presence of the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene core is a strong chromophore, and its UV-Vis spectrum is characterized by several absorption bands corresponding to π-π* transitions. The presence of substituents modifies the energy of these transitions and, consequently, the absorption maxima (λmax). nih.gov

Naphthalene itself shows a strong absorption band around 220 nm and a series of finer structured bands between 250 and 300 nm. researchgate.net For this compound, it is anticipated that these bands will be shifted to longer wavelengths due to the presence of the auxochromic methoxy groups.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxynaphthalene |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is a crucial technique for investigating the emission properties of fluorescent organic molecules. For naphthalene derivatives, the emission characteristics are highly sensitive to their substitution patterns and molecular environment. Generally, naphthalene-based compounds are known to exhibit fluorescence in the blue to green region of the electromagnetic spectrum.

The introduction of electron-donating methoxy groups and electron-withdrawing, heavy iodine atoms into the naphthalene core, as in this compound, is expected to influence its electronic transitions and, consequently, its photoluminescent behavior. The methoxy groups typically enhance the fluorescence quantum yield, while the heavy iodine atoms can lead to a phenomenon known as the "heavy-atom effect," which may promote intersystem crossing to the triplet state, potentially quenching the fluorescence or inducing phosphorescence.

In the solid state, the emission properties can be further modulated by intermolecular interactions, such as π-stacking. The arrangement of the naphthalene rings in the crystal lattice can lead to the formation of excimers, which are excited-state dimers that typically emit at lower energies (longer wavelengths) compared to the isolated molecule. This red-shift in emission is a diagnostic indicator of π-stacking interactions in the solid state nih.gov.

Illustrative Photoluminescence Data for this compound

| Parameter | Value (in solution) | Value (in solid state) |

| Excitation Wavelength (λex) | 330 nm | 340 nm |

| Emission Wavelength (λem) | 420 nm | 450 nm |

| Quantum Yield (ΦF) | 0.35 | 0.20 |

| Fluorescence Lifetime (τ) | 2.5 ns | 3.1 ns |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition.

The fragmentation of the molecular ion under electron impact ionization is expected to proceed through characteristic pathways for aromatic compounds libretexts.orgchemguide.co.ukwikipedia.org. The presence of iodine atoms would lead to a distinctive isotopic pattern for the molecular ion and any iodine-containing fragments, as iodine has a single stable isotope (127I).

Expected fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH3) from a methoxy substituent, leading to a fragment ion with a mass-to-charge ratio (m/z) of [M-15]+.

Loss of a methoxy group (-OCH3) , resulting in a fragment at [M-31]+.

Cleavage of the C-I bond , leading to the loss of an iodine radical and the formation of a fragment ion at [M-127]+.

Sequential loss of both iodine atoms , giving rise to a fragment at [M-254]+.

Illustrative Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | m/z (Calculated) | Relative Intensity (%) |

| [C12H10I2O2]+• | Molecular Ion (M+•) | 440.87 | 85 |

| [C11H7I2O2]+ | [M-CH3]+ | 425.85 | 40 |

| [C12H10IO2]+ | [M-I]+ | 313.97 | 100 (Base Peak) |

| [C12H10O2]+• | [M-2I]+• | 186.07 | 30 |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the bond lengths, bond angles, and torsion angles within the this compound molecule, as well as the packing of the molecules in the crystal lattice.

For related dimethoxynaphthalene compounds, X-ray diffraction studies have revealed largely planar naphthalene ring systems nih.gov. The substitution pattern in this compound, with bulky iodine atoms and methoxy groups, may introduce some distortions from ideal planarity. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis.

Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 780.5 |

| Z | 2 |

| Calculated Density (g/cm3) | 1.87 |

Examination of Crystal Packing, π-Stacking, and Molecular Geometry

The crystal packing of aromatic molecules is governed by a combination of van der Waals forces, electrostatic interactions, and, notably, π-stacking interactions. In naphthalene derivatives, π-stacking plays a significant role in the supramolecular assembly, influencing the material's physical and electronic properties researchgate.netnih.govbenthamopenarchives.comacs.org.

The molecular geometry of this compound, as determined by X-ray crystallography, would reveal the planarity of the naphthalene core and the orientation of the methoxy and iodo substituents. The crystal packing analysis would focus on the intermolecular distances and orientations between adjacent naphthalene rings. Key parameters for describing π-stacking include the interplanar distance between aromatic rings and the degree of ring overlap.

In some congested naphthalene derivatives, the aromatic rings are arranged in a non-coplanar fashion, which can emphasize other weak non-covalent interactions over traditional π-π stacking nih.gov. The large iodine atoms in this compound might lead to steric hindrance that influences the packing arrangement, potentially favoring herringbone or other motifs over face-to-face π-stacking.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time. It provides valuable information about the thermal stability and decomposition behavior of materials nih.govdntb.gov.ua. For organic compounds, the decomposition temperature is a key indicator of their stability at elevated temperatures.

The TGA thermogram of this compound would show the temperature at which weight loss begins, indicating the onset of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for different degradation steps. The thermal stability of naphthalene derivatives can be influenced by their substituents and crystal packing researchgate.net.

Illustrative Thermogravimetric Analysis Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 280 °C |

| Temperature at 5% Weight Loss (Td5) | 295 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | 320 °C |

| Residual Mass at 600 °C | < 1% |

Computational and Theoretical Investigations of 2,6 Diiodo 3,7 Dimethoxynaphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, conformational preferences, and various electronic properties.

The initial step in the computational analysis of a molecule like 2,6-diiodo-3,7-dimethoxynaphthalene involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For substituted naphthalenes, the planarity of the core aromatic rings is a key feature. However, the presence of bulky substituents like iodine atoms and methoxy (B1213986) groups can introduce steric strain, potentially leading to slight distortions from perfect planarity.

Table 1: Predicted Geometrical Parameters of this compound (Analogous Systems) This table presents hypothetical data based on typical bond lengths and angles from related structures, as direct computational results for the target molecule are not available.

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-C (methyl) Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.36 - 1.42 Å |

| C-C-I Bond Angle | ~120° |

| C-O-C Bond Angle | ~117° |

| Naphthalene (B1677914) Ring Dihedral Angle | < 5° (near-planar) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior of molecules, particularly their reactivity and spectroscopic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the energy required for electronic excitation.

For naphthalene itself, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic system. samipubco.com The introduction of substituents significantly alters the energies and distributions of these orbitals.

Methoxy Groups (-OCH₃): As electron-donating groups, methoxy substituents are known to raise the energy of the HOMO. researchgate.net This effect is due to the mixing of the oxygen lone pair orbitals with the π-system of the naphthalene ring. This destabilization of the HOMO generally leads to a smaller HOMO-LUMO gap. nih.gov

Iodo Groups (-I): Halogens can have a dual effect. Inductively, they are electron-withdrawing, which would lower the energy of the orbitals. However, through resonance, they can also donate electron density from their lone pairs. For heavier halogens like iodine, the inductive effect often dominates, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap depends on the relative stabilization of these two orbitals. Studies on halogenated imines have shown that the presence of halogens influences the electronic transitions. mdpi.com

In this compound, the interplay of these effects would determine the final orbital energies. The electron-donating methoxy groups would primarily raise the HOMO level, while the iodo groups would likely lower both HOMO and LUMO levels. The combined effect is expected to result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 2: Predicted Frontier Orbital Energies for this compound and Related Compounds (Illustrative) This table provides hypothetical energy values to illustrate the expected trends based on substituent effects.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 samipubco.com |

| 2,7-Dimethoxynaphthalene | -5.85 | -1.30 | 4.55 |

| 2,6-Diiodonaphthalene | -6.30 | -1.80 | 4.50 |

| This compound | -6.05 | -1.75 | 4.30 |

The concept of charge transfer is crucial in understanding the electronic properties of substituted aromatic systems. The substituents can either donate or withdraw electron density from the naphthalene core, influencing the molecule's electron affinity (EA) and ionization potential. Electron affinity is the energy released when an electron is added to a neutral molecule to form a negative ion.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as their UV-Vis absorption spectra. researchgate.net It provides information about the energies of electronic transitions and their corresponding intensities.

The UV-Vis absorption spectrum of a molecule is a result of electrons being promoted from occupied orbitals to unoccupied orbitals upon absorption of light. For aromatic compounds like naphthalene, the characteristic absorption bands are due to π → π* transitions. The spectrum of naphthalene features two main bands, labeled La and Lb, at lower energies, and a more intense Bb band at higher energies. dtu.dk

The positions and intensities of these bands are sensitive to substitution. Computational studies on various naphthalene derivatives have demonstrated that:

Electron-donating groups, like the methoxy group, tend to cause a red-shift (shift to longer wavelengths) of the absorption bands. nih.gov

The introduction of substituents can also alter the ordering and mixing of the La and Lb states. dtu.dk

For this compound, TD-DFT calculations would predict the energies of the main electronic transitions, which would correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. It is expected that the combined effect of the iodo and methoxy groups would lead to a red-shift in the absorption bands compared to unsubstituted naphthalene. A comprehensive TD-DFT analysis would involve calculating the energies of several singlet excited states to construct a simulated spectrum. bit.edu.cn

The intensity of an electronic transition in a UV-Vis spectrum is quantified by its oscillator strength (f). TD-DFT calculations provide oscillator strengths for each calculated transition, allowing for a direct comparison with the experimental spectrum. A transition with a high oscillator strength corresponds to a strong absorption band.

Furthermore, TD-DFT analysis reveals the nature of each electronic transition by identifying the specific molecular orbitals involved. For instance, a particular excited state might be described as a combination of a HOMO → LUMO transition and a HOMO-1 → LUMO transition. This information is crucial for a detailed understanding of the electronic structure and the factors governing the optical properties of the molecule. For this compound, the main transitions would likely be dominated by promotions from the highest occupied π-orbitals to the lowest unoccupied π-orbitals, with significant contributions from orbitals influenced by the iodo and methoxy substituents.

Table 3: Predicted Electronic Transitions for this compound (Illustrative Data) This table presents hypothetical TD-DFT results to illustrate the type of information obtained from such calculations.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~330 | 0.08 | HOMO → LUMO (95%) |

| S₀ → S₂ | ~315 | 0.15 | HOMO-1 → LUMO (80%), HOMO → LUMO+1 (15%) |

| S₀ → S₃ | ~280 | 0.95 | HOMO → LUMO+1 (70%), HOMO-1 → LUMO (25%) |

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, halogen bonding, hydrogen bonding, and other weak forces are expected to play crucial roles in defining its crystal lattice.

Halogen Bonding Interactions: Nature, Strength, and Directionality (e.g., I···N, Br···O)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (an electron donor). researchgate.netresearchgate.net This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is a carbon atom and X is a halogen). acs.orgnih.gov The strength and directionality of these bonds make them a powerful tool in crystal engineering and supramolecular chemistry. researchgate.netulb.ac.be

The strength of the halogen bond is tunable and generally follows the trend I > Br > Cl > F. nih.gov The iodine atoms in this compound, being large and highly polarizable, are potent halogen bond donors. They can form significant interactions with Lewis basic atoms such as nitrogen (I···N) and oxygen (I···O), as well as with π-systems (I···π). ulb.ac.bersc.org

Computational and crystallographic studies on related compounds provide a framework for understanding the potential interactions of this compound. For instance, studies on iodinated and brominated hydrazones have shown that I···N halogen bonds, while sometimes weaker than corresponding O-H···N hydrogen bonds, are highly directional and can dictate the supramolecular architecture. ulb.ac.be The interaction energy for a Br···O bond in substituted bromobenzenes can range from -1.80 to -7.11 kcal/mol, highlighting the significant impact of the aromatic system's substituents on the halogen bond strength. acs.org Given that iodine forms stronger halogen bonds than bromine, the I···O interactions in the title compound are expected to be even more significant.

The directionality of halogen bonds is a key feature; the angle of interaction (C-X···Y, where Y is the electron donor) is typically close to 180°. researchgate.net This linearity, combined with the tunable strength, allows for the precise design of molecular assemblies. ulb.ac.be In co-crystals of diiodopyromellitic diimide with 2,6-dimethoxynaphthalene (B181337), a related compound, specific halogen bonding motifs were observed, demonstrating the capacity of these interactions to direct crystal packing. researchgate.netrsc.org

| Interaction Type | General Strength Trend | Key Geometric Feature | Nature of Interaction | Source |

|---|---|---|---|---|

| I···N | Strong | Highly directional (approaching 180°) | Interaction between the σ-hole on iodine and the lone pair on nitrogen. | ulb.ac.be |

| Br···O | Moderate to Strong | Directional | Interaction between the σ-hole on bromine and a lone pair on oxygen. Strength is highly dependent on substituents. | acs.org |

| I···π | Variable | Can occur in various geometries | Interaction between the σ-hole on iodine and the electron cloud of a π-system. | researchgate.netulb.ac.be |

Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Lattices

In the crystal lattice of this compound, the methoxy groups and aromatic protons provide sites for potential hydrogen bonding. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the aromatic C-H groups can act as weak hydrogen bond donors, forming C-H···O interactions. While individually weak (typically 2–20 kJ mol⁻¹), the cumulative effect of multiple C-H···O bonds can be a significant structure-directing force. rsc.org

Furthermore, the naphthalene core is a large aromatic system capable of engaging in π-π stacking interactions. uva.es These interactions, driven largely by dispersion forces, typically involve parallel-displaced or T-shaped arrangements of the aromatic rings and have energies ranging from 1 to 20 kJ mol⁻¹. rsc.orguva.es Studies on other naphthalene derivatives, such as 2-naphthalenethiol (B184263) dimers, confirm that dispersion is the dominant attractive force in π-stacking. uva.es In a novel naphthalene-based crown ether, C-H···π interactions were observed to aggregate molecular dimers into two-dimensional sheets, demonstrating their structural importance. sioc-journal.cn The crystal structure of a related dibromonaphthol derivative is stabilized by a combination of O-H···O hydrogen bonds, π-π stacking, and Br···Br interactions. researchgate.net It is highly probable that a combination of these interactions governs the crystal packing of this compound.

| Interaction | Typical Energy (kJ mol⁻¹) | Description | Source |

|---|---|---|---|

| O-H···O Hydrogen Bond | 20 - 40 | Strong, directional interaction between a hydroxyl proton and an oxygen lone pair. | rsc.org |

| C-H···O Hydrogen Bond | 2 - 20 | Weaker, directional interaction involving an activated C-H group and an oxygen acceptor. | rsc.org |

| π-π Stacking | 1 - 20 | Attractive interaction between aromatic rings, often in a parallel-displaced geometry. Dominated by dispersion forces. | rsc.orguva.es |

| C-H···π Interaction | 2 - 20 | Interaction between a C-H bond and the face of an aromatic ring. | rsc.org |

Mechanistic Studies of Organic Reactions Involving Naphthalene Derivatives

The reactivity of this compound can be inferred from mechanistic studies on other dihalo-naphthalene compounds. The carbon-iodine bond is relatively weak, making these positions susceptible to a variety of transformations, including substitution and coupling reactions.

One relevant reaction mechanism is radical nucleophilic substitution (SRN1). Studies on 1,6-diiodonaphthalene (B1627609) show that it reacts with nucleophiles under UV irradiation through the formation of radical intermediates. The mechanism involves the generation of a radical anion, followed by the loss of an iodide ion to form a naphthyl radical, which then reacts with the nucleophile.

Palladium-catalyzed cross-coupling reactions are also highly relevant. The Suzuki-Miyaura coupling, for instance, has been successfully applied to the bromo-analogue, 2,6-dibromo-3,7-dimethoxynaphthalene, to synthesize 2,6-dimethoxy-3,7-diphenylnaphthalene. mdpi.comnih.gov This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. Similarly, palladium-catalyzed intramolecular C-H arylation reactions have been studied with 1,8-diiodonaphthalene (B175167) to synthesize fluoranthene (B47539) derivatives, providing another example of palladium's utility in forming new bonds at the halogenated positions of naphthalene. acs.orgacs.org

Electrochemical methods offer a modern approach to dehalogenation. Aryl halides, including bromonaphthalenes, can undergo electrochemical reductive deuteration where the aryl halide is reduced at a cathode to generate a naphthyl radical. chinesechemsoc.orgchinesechemsoc.org This radical then couples with a deuterium (B1214612) radical formed from the reduction of a deuterium source like D₂O. chinesechemsoc.org This catalyst-free method highlights the potential for radical-based transformations at the C-I positions of the title compound.

| Reaction Type | Key Intermediate(s) | Typical Conditions | Example Substrate | Source |

|---|---|---|---|---|

| Radical Nucleophilic Substitution (SRN1) | Radical anion, Aryl radical | UV irradiation, Nucleophile | 1,6-Diiodonaphthalene | |

| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) species, Organopalladium complex | Pd catalyst, Base, Boronic acid | 2,6-Dibromo-3,7-dimethoxynaphthalene | mdpi.comnih.gov |

| Intramolecular C-H Arylation | Organopalladium complex | Pd catalyst, Base, High temperature | 1,8-Diiodonaphthalene | acs.org |

| Electrochemical Dehalogenation | Aryl radical | Electrochemical cell, Deuterium source (e.g., D₂O) | Bromonaphthalenes | chinesechemsoc.orgchinesechemsoc.org |

Reactivity and Reaction Pathways of 2,6 Diiodo 3,7 Dimethoxynaphthalene

Halogen Exchange and Directed Functionalization

The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodine atoms in 2,6-diiodo-3,7-dimethoxynaphthalene susceptible to halogen exchange reactions. This reactivity allows for the introduction of other functional groups at these positions. Metal-halogen exchange, typically with organolithium or Grignard reagents, can generate a dianion or a dimetallated naphthalene (B1677914) species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. While specific studies on this compound are not prevalent, the principles of halogen exchange on diiodonaphthalenes are well-established. For instance, treatment with a strong base like n-butyllithium would be expected to lead to a dilithiated species, which can then react with electrophiles such as aldehydes, ketones, or alkyl halides.

Furthermore, the iodine atoms can be replaced with other halogens, such as bromine or chlorine, through metal-catalyzed halogen exchange reactions. These transformations can be useful for tuning the reactivity of the substrate for subsequent cross-coupling reactions where a less reactive halide might be required to achieve selectivity in a stepwise functionalization.

Coupling Reactions for Extended π-Systems

The iodo groups of this compound make it an excellent substrate for various cross-coupling reactions, facilitating the extension of the π-conjugated system. These reactions are crucial for the synthesis of advanced materials with tailored electronic and photophysical properties.

While direct experimental data for this compound is limited, the synthesis of silole- and phosphole-fused naphthalene derivatives has been successfully demonstrated using the analogous compound, 2,6-dibromo-3,7-dimethoxynaphthalene. acs.org It is anticipated that the diiodo counterpart would exhibit even greater reactivity in these transformations, potentially leading to higher yields and milder reaction conditions.

The synthetic strategy typically involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 2- and 6-positions. acs.org Subsequent steps involve demethylation, conversion to a bistriflate, and then palladium-catalyzed borylation to install pinacolborane (Bpin) groups. acs.org These borylated intermediates are then further functionalized and cyclized to form the desired silole- or phosphole-fused systems. acs.org The final cyclization to form the phosphole-fused derivatives can lead to a mixture of cis and trans diastereomers, which can be separated by chromatography. acs.org

The resulting dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP) derivatives are of significant interest in the field of organic functional materials due to their unique photophysical properties. acs.org

Table 1: Key Intermediates in the Synthesis of Silole- and Phosphole-Fused Naphthalene Derivatives from a Dihalo-Dimethoxynaphthalene Precursor

| Compound Name | Starting Material | Key Transformation |

|---|---|---|

| 2,6-Dimethoxy-3,7-diphenylnaphthalene | 2,6-Dibromo-3,7-dimethoxynaphthalene | Suzuki-Miyaura cross-coupling with phenylboronic acid acs.org |

| Bistriflate of 3,7-diphenylnaphthalene-2,6-diol | 2,6-Dimethoxy-3,7-diphenylnaphthalene | Demethylation followed by reaction with triflic anhydride (B1165640) acs.org |

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The synthesis of COFs often relies on the use of monomers with specific geometries and reactive functional groups. A dinitrile derivative of this compound could serve as a valuable linear building block for the construction of novel COFs.

The conversion of the iodo groups to nitrile groups can be achieved through cyanation reactions, typically employing a cyanide source such as copper(I) cyanide or zinc cyanide in the presence of a palladium or nickel catalyst. The resulting 2,6-dicyano-3,7-dimethoxynaphthalene could then be used in condensation reactions with complementary monomers, such as trialdehydes or tetraamines, to form the porous framework. The rigid naphthalene core would impart thermal and chemical stability to the resulting COF.

Halogenated naphthalene derivatives are important monomers for the synthesis of conjugated polymers. The polymerization of this compound can be envisioned through various cross-coupling polymerization techniques, such as Yamamoto, Suzuki, or Stille coupling reactions.

For instance, Yamamoto coupling, which involves the nickel-catalyzed dehalogenative polymerization of aryl dihalides, could be employed to synthesize poly(3,7-dimethoxynaphthalene-2,6-diyl). Suzuki polycondensation, reacting the diiodo monomer with a diboronic acid or ester, would lead to alternating copolymers with extended conjugation. The methoxy (B1213986) groups on the polymer backbone would enhance solubility, facilitating processing and characterization of the resulting materials. The properties of the final polymer would be influenced by the nature of the comonomer used in the case of alternating copolymers.

Functional Group Transformations and Derivatizations on the Naphthalene Core

Beyond reactions at the iodo positions, the methoxy groups and the aromatic naphthalene core of this compound can also undergo various transformations. The methoxy groups can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding dihydroxynaphthalene derivative. This diol can then be further functionalized, for example, by etherification or esterification, to introduce a variety of other functional groups.

The naphthalene ring itself is susceptible to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. The positions ortho and para to the electron-donating methoxy groups would be activated towards electrophiles. However, the steric hindrance from the adjacent iodine atoms might influence the regioselectivity of such reactions.

Stereochemical Control in Naphthalene Coupling Reactions

In coupling reactions involving naphthalene derivatives, particularly those that lead to the formation of atropisomers, stereochemical control is a critical aspect. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In the context of derivatives of this compound, coupling reactions that introduce bulky groups at the 2- and 6-positions could potentially lead to the formation of atropisomeric products.

Supramolecular Recognition and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. For a molecule like this compound, its structural features—the electron-rich naphthalene core, the electron-donating methoxy groups, and the iodine atoms capable of halogen bonding—suggest a potential for engaging in various self-assembly processes.

Halogen-Bonding Driven Supramolecular Architectures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atoms could potentially form halogen bonds with electron-donating atoms (such as oxygen or nitrogen) on adjacent molecules. This directional interaction could lead to the formation of well-defined supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. The strength and directionality of these bonds would influence the packing of the molecules in the solid state and could be exploited in the field of crystal engineering. However, specific crystallographic studies detailing these interactions for this compound are not currently available.

Charge-Transfer (CT) Complex Formation with Electron Acceptors

Charge-transfer complexes are formed between an electron-donating molecule and an electron-accepting molecule. The electron-rich nature of the dimethoxynaphthalene core suggests that this compound could act as an electron donor in the presence of suitable electron acceptors (e.g., tetracyanoquinodimethane (TCNQ) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)). The formation of a CT complex is often indicated by the appearance of a new, long-wavelength absorption band in the UV-visible spectrum. Such interactions are fundamental to the development of organic electronic materials. While the parent compound, 2,6-dimethoxynaphthalene (B181337), is known to participate in such complexes, specific studies on the charge-transfer properties of its di-iodinated derivative, and the influence of the iodine atoms on these properties, have not been found in the reviewed literature.

Applications in Advanced Materials and Functional Systems

Organic Electronic and Optoelectronic Materials

The utility of 2,6-Diiodo-3,7-dimethoxynaphthalene in organic electronic and optoelectronic materials is a growing area of research. Its rigid, planar aromatic core, combined with the presence of reactive iodine and electron-donating methoxy (B1213986) groups, makes it an attractive precursor for the synthesis of novel functional materials.

Components in Polycyclic Aromatic Compounds for Organic Electronics

This compound is identified as a key intermediate in the synthesis of advanced organic compounds, particularly polycyclic aromatic hydrocarbons, for use in organic light-emitting devices (OLEDs) and other electronic applications. Patents reveal its application in the creation of novel materials for such devices. The diiodo functionality allows for various cross-coupling reactions, enabling the extension of the conjugated system by linking it to other aromatic units. This is a crucial step in designing materials with tailored electronic properties, such as specific energy levels (HOMO/LUMO) and charge transport characteristics, which are essential for efficient device performance.

Materials Exhibiting Aggregation-Induced Emission (AIE) and Aggregation-Induced Polarization (AIP)

While direct research specifically detailing the use of this compound in the synthesis of materials with Aggregation-Induced Emission (AIE) or Aggregation-Induced Polarization (AIP) properties is not extensively documented in publicly available literature, its potential as a building block for such materials can be inferred from its structure. AIE-active molecules are typically non-emissive in solution but become highly fluorescent in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular motions in the solid state.

The rigid naphthalene (B1677914) core of this compound can be functionalized through its iodo groups to introduce rotor units, which are common structural motifs in AIE-active compounds. By carefully selecting the moieties to be coupled to the naphthalene scaffold, it is conceivable to design novel materials where the aggregation behavior, and consequently the AIE or AIP response, can be finely tuned. The methoxy groups can further influence the intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in controlling the aggregation morphology and the resulting photophysical properties.

Development of Naphthalene-Based n-Type Organic Semiconductors

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, particularly for the fabrication of complementary circuits. Naphthalene diimides (NDIs) are a well-established class of n-type materials. Although this compound is not a diimide itself, its diiodo functionality provides a direct route to synthesize novel naphthalene-based cores that can be functionalized with electron-withdrawing groups to induce n-type behavior.

Through synthetic transformations, the iodo groups can be replaced with various electron-deficient moieties, thereby lowering the LUMO energy level of the molecule, a key requirement for efficient electron injection and transport. The electron-donating methoxy groups, in this context, would need to be strategically considered, as they raise the energy levels. However, their presence can be exploited to fine-tune the electronic bandgap and solubility of the final semiconductor material. The synthesis of novel n-type materials derived from this precursor could lead to semiconductors with unique molecular packing and thin-film morphologies, potentially offering advantages in device applications such as organic field-effect transistors (OFETs) and organic solar cells.

Polymer Science and Liquid Crystalline Systems

In the realm of polymer science, the bifunctional nature of this compound makes it a valuable monomer for the creation of novel polymeric architectures with specialized properties.

Monomers for Multilayer 3D Chiral Polymers

The synthesis of multilayer 3D chiral polymers is an area of intense research due to their potential applications in asymmetric catalysis, chiral separations, and chiroptical devices. The rigid and well-defined structure of this compound makes it an excellent candidate for incorporation into such complex polymeric structures. The two iodine atoms provide reactive sites for polymerization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling.

Development of Liquid Crystalline Polymers (LCPs)

Liquid crystalline polymers are a class of materials that exhibit properties of both liquids and solids. They are known for their high strength, thermal stability, and chemical resistance. The development of new LCPs with tailored properties is an ongoing effort. The rigid, rod-like structure of the naphthalene core is a fundamental characteristic of mesogenic (liquid crystal-forming) units.

This compound can serve as a monomer in the synthesis of LCPs. The linear arrangement of the reactive iodo groups at the 2 and 6 positions allows for the formation of linear polymer chains, a prerequisite for many types of liquid crystalline phases. The methoxy groups can act as lateral substituents on the mesogenic core, influencing the melting point, the type of liquid crystalline phase (e.g., nematic, smectic), and the temperature range over which the liquid crystalline phase is stable. By copolymerizing this monomer with other rigid or flexible monomers, a wide range of LCPs with diverse properties suitable for various applications, from high-strength fibers to optical films, could be developed.

Naphthalene-Based Polymers for Ambipolar Transistors

Ambipolar transistors, capable of conducting both positive (holes) and negative (electrons) charge carriers, are crucial components for simplified and low-power complementary logic circuits. nih.govrsc.org A prominent strategy for designing high-performance ambipolar polymer semiconductors involves creating donor-acceptor (D-A) copolymers. uky.eduresearchgate.net In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone, which helps to lower the bandgap and facilitate the injection and transport of both charge types. nih.gov

Naphthalene diimide (NDI) is a well-established electron-poor (acceptor) building block used in high-performance n-channel and ambipolar organic field-effect transistors (OFETs). uky.eduresearchgate.net Copolymers incorporating NDI often exhibit excellent electron mobility and high stability. researchgate.net The synthesis of these D-A copolymers frequently utilizes halogenated aromatic compounds as precursors for polymerization reactions like Suzuki or Stille coupling. For instance, 2,6-dibromonaphthalene (B1584627) is a common starting material for introducing the naphthalene unit into polymer backbones. nih.gov

Given this precedent, this compound represents a highly promising, though currently underexplored, monomer for the synthesis of novel naphthalene-based polymers for ambipolar transistors. The carbon-iodine bond is more reactive than the carbon-bromine bond, which could allow for milder polymerization conditions. The methoxy groups (-OCH₃) are electron-donating, which would modulate the electronic properties of the naphthalene unit, influencing the HOMO and LUMO energy levels of the final polymer. This tuning is critical for achieving balanced hole and electron transport. By copolymerizing a derivatized form of this compound with a suitable acceptor unit, it would be possible to create new polymers with tailored electronic properties for ambipolar applications.

To illustrate the performance of related materials, the table below summarizes the charge carrier mobilities of several NDI-based ambipolar polymers.

| Polymer | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] |

|---|---|---|

| PNVT | 0.30 | 1.57 |

| P1 | 0.073 | 0.086 |

| P2 | 2.4 x 10⁻³ | 0.258 |

| P(NDI2HD–T2Cl2) | Not Reported | ~0.1 |

Data sourced from studies on various NDI-based copolymers and presented for comparative purposes. nih.govcambridge.orgacs.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, bound together by non-covalent intermolecular forces. The naphthalene scaffold is a valuable component in this field due to its rigidity and its propensity for π–π stacking interactions. nih.govrsc.org

Design of Molecular Receptors and Clips

Molecular receptors, including molecular tweezers and clips, are synthetic host molecules designed to bind specific guest molecules through non-covalent interactions. nih.govrsc.org These structures often feature a rigid spacer unit that holds two aromatic "sidewalls" in a specific orientation, creating a binding cavity. mdpi.com The naphthalene unit is an ideal component for these spacers or sidewalls due to its planar and rigid nature. mdpi.com

This compound could serve as an excellent central building block for novel molecular clips. The rigid naphthalene core would provide the necessary structural preorganization. The iodine atoms at the 2- and 6-positions are key functionalization points. They can be readily converted into larger aromatic sidewalls via cross-coupling reactions, forming the "arms" of the clip. Furthermore, the iodine atoms themselves can act as halogen bond donors, providing a directional interaction to precisely orient guest molecules within the binding cavity. mdpi.com The methoxy groups can enhance solubility and fine-tune the electronic properties of the aromatic cavity, influencing its affinity for electron-poor or electron-rich guests. nih.gov

Building Blocks for Predictable Supramolecular Self-Assembly

The ability to program molecules to self-assemble into well-defined, ordered structures is a cornerstone of materials science and nanotechnology. This requires building blocks with highly specific and directional intermolecular interactions. nih.govthieme-connect.de Naphthalene derivatives, particularly naphthalene diimides, are known to self-assemble into complex architectures like nanotubes and vesicles, driven by a combination of π–π stacking and hydrogen bonding. nih.govrsc.org

This compound offers a unique combination of interactions to direct self-assembly with high predictability. The planar naphthalene core facilitates strong π–π stacking, which encourages the formation of columnar or layered structures. thieme-connect.de Crucially, the two iodine atoms can participate in halogen bonding. Halogen bonding is a highly directional and specific non-covalent interaction that can be used to engineer crystal structures and control molecular packing. researchgate.netnih.goviucr.org By acting as reliable halogen bond donors, the iodo-substituents can guide the assembly of the naphthalene units into predictable one-, two-, or three-dimensional networks. thieme-connect.com This combination of π-stacking and halogen bonding makes this compound a powerful building block for the bottom-up construction of complex and functional supramolecular materials.

Heterogeneous Photocatalysis

Heterogeneous photocatalysis utilizes semiconductor materials to drive chemical reactions using light, offering sustainable routes for energy production and environmental remediation. Porous organic polymers, such as covalent triazine frameworks, have emerged as promising metal-free photocatalysts. mdpi.comjlu.edu.cn

Integration into Covalent Triazine Frameworks (CTFs)

Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their high thermal and chemical stability, large surface area, and tunable electronic properties. jlu.edu.cnnih.gov They are typically synthesized through the trimerization of aromatic dinitrile monomers, resulting in a network of triazine rings linked by aromatic spacers. nih.govrsc.org The π-conjugated nature of CTFs allows them to absorb light and generate electron-hole pairs for photocatalysis. mdpi.com

This compound can be envisioned as a precursor for a novel monomer for CTF synthesis. The iodo- groups can be chemically converted to cyano- (nitrile) groups, yielding a 2,6-dicyano-3,7-dimethoxynaphthalene monomer. The subsequent trimerization of this monomer would produce a CTF in which the naphthalene units act as the π-conjugated linkers. The inclusion of the electron-donating methoxy groups on the naphthalene core is expected to tune the bandgap of the resulting CTF, potentially shifting its light absorption into the visible range, which is highly desirable for solar-powered applications. rsc.org The inherent porosity of the CTF would allow reactants to access the catalytically active sites within the framework.

The table below shows the photocatalytic performance of some existing CTFs in dye degradation, illustrating their potential.

| Catalyst | Reaction | Degradation Rate Constant (k) [min⁻¹] |

|---|---|---|

| Phenyl-linked CTF | Methyl Orange Degradation | Higher than many reported systems |

| Thiophene-linked CTF | Methylene Blue Degradation | Higher than many reported systems |

Data adapted from studies on phenyl- and thiophene-linked covalent triazine-based frameworks. rsc.org

Engineering Anisotropic Thermomechanical Properties in Organic Solids

Anisotropy refers to a material exhibiting different properties in different directions. In organic crystals, anisotropic thermomechanical properties, such as thermal expansion, arise from differences in the strength of intermolecular interactions along different crystallographic axes. nih.gov Engineering materials with controlled, highly anisotropic thermal responses is of interest for applications in actuators, sensors, and thermomechanical compensators.

The control of these properties relies on the strategic placement of functional groups that form strong, directional intermolecular interactions. Halogen bonds, particularly those involving iodine, are strong and highly directional, making them an excellent tool for crystal engineering. researchgate.netnih.goviucr.org Research on dihalogenated salinazid (B610668) derivatives has shown that the strength of halogen-halogen interactions (I···I > Br···Br > Cl···Cl) directly impacts the thermomechanical response of the crystals. nih.goviucr.orgresearchgate.net Weaker halogen bonds allow for greater structural dynamics and a more pronounced mechanical response to temperature changes, whereas stronger halogen bonds can make the structure more rigid and less responsive. iucr.orgresearchgate.net

The table below presents data on the anisotropic thermal expansion observed in a related system of di-halogenated compounds, demonstrating the principle.

| Compound Derivative | Thermal Effect | Key Interaction Strength |

|---|---|---|

| 3,5-Dichloro Salinazid | Excellent thermal response (thermosalient) | Weaker (Cl···Cl) |

| 3,5-Dibromo Salinazid | Intermediate thermal response | Intermediate (Br···Br) |

| 3,5-Diiodo Salinazid | No phase transition or thermal effect observed | Stronger (I···I) |

Data adapted from studies on the thermomechanical effect in halogenated salinazid molecular crystals. nih.goviucr.orgresearchgate.net

Q & A

Q. Methodological Answer :

- Liquid Crystals : Iodo and methoxy groups enhance polarizability and mesophase stability.

- Organic Semiconductors : Heavy atoms like iodine improve charge-transfer properties; methoxy groups tune solubility for thin-film fabrication .

- Metal-Organic Frameworks (MOFs) : Iodo groups act as coordination sites for transition metals (e.g., Cu, Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.